molecular formula C20H22N2O2 B4933558 N-(2,2-diphenylethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide

N-(2,2-diphenylethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide

Cat. No.: B4933558
M. Wt: 322.4 g/mol
InChI Key: PSUMKLRBJTWLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diphenylethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that belongs to the racetam family. It was first synthesized in Russia in the 1990s and has gained popularity in recent years due to its potential cognitive-enhancing effects. In

Mechanism of Action

The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the release of these neurotransmitters, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Noopept has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Noopept has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using Noopept in lab experiments is its high potency. It has been found to be effective at very low doses, which can help reduce the cost of experiments. However, one limitation of Noopept is its short half-life, which may make it difficult to maintain steady levels in the body over an extended period of time.

Future Directions

There are a number of future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases. Noopept has been found to have neuroprotective properties, and further research may help determine its efficacy in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research may help determine the optimal dosing and duration of treatment for cognitive enhancement. Additionally, more research is needed to fully understand the mechanism of action of Noopept and its effects on various neurotransmitters in the brain.

Synthesis Methods

The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction mixture is then treated with trifluoroacetic acid (TFA) to remove the protecting group, resulting in the formation of Noopept.

Scientific Research Applications

Noopept has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and humans. Noopept has also been found to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(15-22-13-7-12-20(22)24)21-14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUMKLRBJTWLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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